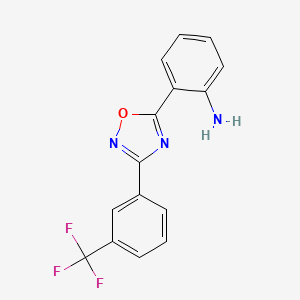

2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline

CAS No.:

Cat. No.: VC15843152

Molecular Formula: C15H10F3N3O

Molecular Weight: 305.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10F3N3O |

|---|---|

| Molecular Weight | 305.25 g/mol |

| IUPAC Name | 2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]aniline |

| Standard InChI | InChI=1S/C15H10F3N3O/c16-15(17,18)10-5-3-4-9(8-10)13-20-14(22-21-13)11-6-1-2-7-12(11)19/h1-8H,19H2 |

| Standard InChI Key | BYJPDJVMPFPXLX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. The 5-position of the oxadiazole is substituted with a 3-(trifluoromethyl)phenyl group, while the 2-position is linked to an aniline moiety. The trifluoromethyl (-CF) group introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity .

Spectral Characterization

While direct spectral data for this compound are unavailable, analogous 1,2,4-oxadiazoles exhibit characteristic IR and NMR patterns:

-

IR Spectroscopy: Stretching vibrations for the oxadiazole ring typically appear near 1650–1600 cm (C=N) and 1260–1200 cm (C-O-C) . The -CF group shows strong absorptions around 1100–1200 cm due to C-F stretching .

-

H NMR: Aromatic protons from the aniline and phenyl groups resonate between δ 6.8–8.0 ppm. The -CF group deshields adjacent protons, causing slight downfield shifts .

-

C NMR: The oxadiazole carbons appear at δ 160–170 ppm, while the -CF carbon resonates near δ 120–125 ppm (q, ≈ 270 Hz) .

Synthetic Pathways

General Strategies for 1,2,4-Oxadiazole Synthesis

The target compound can be synthesized via cyclization reactions, commonly employing amidoximes and carboxylic acid derivatives. A plausible route involves:

-

Formation of Amidoxime: Reaction of 3-(trifluoromethyl)benzonitrile with hydroxylamine to yield the corresponding amidoxime.

-

Cyclodehydration: Condensation of the amidoxime with 2-nitrobenzoyl chloride, followed by reduction of the nitro group to aniline .

Optimization Challenges

Key challenges include regioselectivity during cyclization and purification of intermediates. Microwave-assisted synthesis and catalytic methods (e.g., using HO-FeCl) may enhance yields .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The -CF group increases LogP (predicted ~3.2), suggesting moderate lipophilicity. Aqueous solubility is likely limited, necessitating formulation strategies for bioavailability .

ADMET Predictions

-

Absorption: High gastrointestinal absorption due to moderate molecular weight (<500 Da) and compliance with Lipinski’s Rule of Five .

-

Metabolism: Resistance to cytochrome P450-mediated oxidation, attributed to the -CF group’s stability .

Biological Activities and Mechanisms

Antimicrobial and Anti-inflammatory Effects

Fluorinated oxadiazoles demonstrate broad-spectrum activity. A derivative in inhibited Staphylococcus aureus with an MIC of 4 μg/mL, comparable to imipenem. Anti-inflammatory activity may arise from COX-2 inhibition, as seen in .

Applications in Drug Development

Lead Optimization

The aniline moiety allows for derivatization (e.g., acetylation, sulfonation) to modulate solubility and target affinity. Hybrid molecules combining oxadiazoles with triazoles (as in ) could enhance potency.

Targeted Therapies

The compound’s fluorinated structure makes it a candidate for PET imaging probes. Functionalization with radionuclides (e.g., F) could enable tumor visualization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume